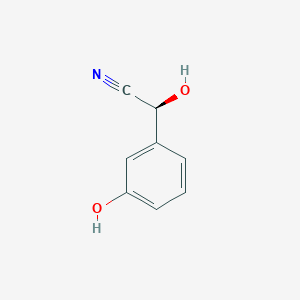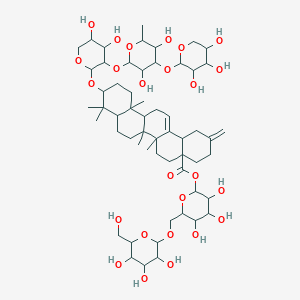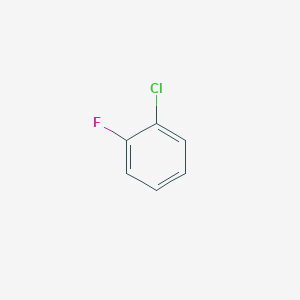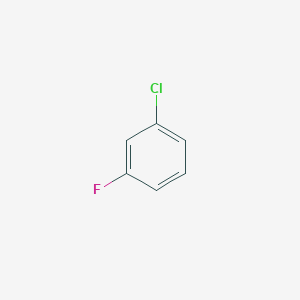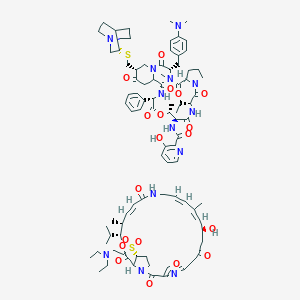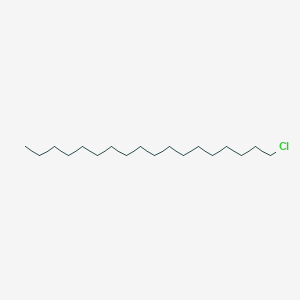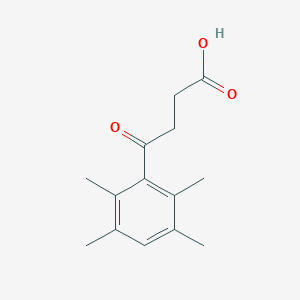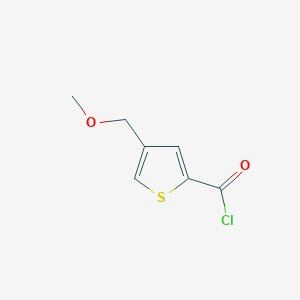
4-(Methoxymethyl)thiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethyl)thiophene-2-carbonyl chloride, also known as MTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTC is a derivative of thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring structure.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethyl)thiophene-2-carbonyl chloride is not fully understood, but it is believed to involve the formation of reactive intermediates that can undergo various reactions, such as nucleophilic substitution and addition reactions. 4-(Methoxymethyl)thiophene-2-carbonyl chloride can also undergo oxidation and reduction reactions, which can lead to the formation of different compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Methoxymethyl)thiophene-2-carbonyl chloride have not been extensively studied, but it is believed to have low toxicity and be relatively stable in biological systems. 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been shown to have antimicrobial activity against certain bacteria, but further studies are needed to determine its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Methoxymethyl)thiophene-2-carbonyl chloride in lab experiments is its relatively simple synthesis method and high purity. 4-(Methoxymethyl)thiophene-2-carbonyl chloride is also readily available from commercial sources. However, limitations include its low solubility in water and its potential reactivity with certain functional groups.
Zukünftige Richtungen
For research on 4-(Methoxymethyl)thiophene-2-carbonyl chloride include the development of new synthesis methods and the exploration of its potential applications in various fields. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be used as a building block for the synthesis of new materials with unique properties. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be studied for its potential as a precursor in the synthesis of new drugs with improved efficacy and reduced toxicity. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride could be explored for its potential use in the development of new electronic and optoelectronic devices.
Synthesemethoden
4-(Methoxymethyl)thiophene-2-carbonyl chloride can be synthesized using a variety of methods, including the reaction of thiophene-2-carbonyl chloride with methanol and sodium methoxide, or the reaction of thiophene-2-carboxylic acid with methanol and thionyl chloride. The resulting product is a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Wissenschaftliche Forschungsanwendungen
4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, 4-(Methoxymethyl)thiophene-2-carbonyl chloride can be used as a building block for the synthesis of other compounds, such as thiophene-based polymers and OLED materials. In pharmaceuticals, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential as a precursor in the synthesis of anti-inflammatory and anti-cancer drugs. In materials science, 4-(Methoxymethyl)thiophene-2-carbonyl chloride has been studied for its potential use as a dopant in organic solar cells and as a component in conductive polymers.
Eigenschaften
CAS-Nummer |
135080-25-0 |
|---|---|
Produktname |
4-(Methoxymethyl)thiophene-2-carbonyl chloride |
Molekularformel |
C7H7ClO2S |
Molekulargewicht |
190.65 g/mol |
IUPAC-Name |
4-(methoxymethyl)thiophene-2-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO2S/c1-10-3-5-2-6(7(8)9)11-4-5/h2,4H,3H2,1H3 |
InChI-Schlüssel |
VNFOJWIQUOJRQW-UHFFFAOYSA-N |
SMILES |
COCC1=CSC(=C1)C(=O)Cl |
Kanonische SMILES |
COCC1=CSC(=C1)C(=O)Cl |
Synonyme |
2-Thiophenecarbonylchloride,4-(methoxymethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)thio]butanedioic acid](/img/structure/B165079.png)
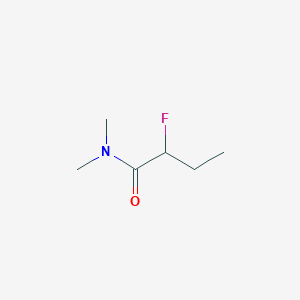
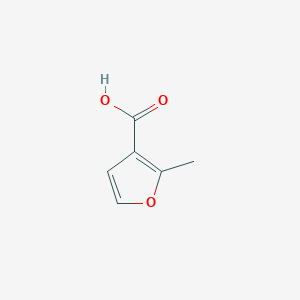
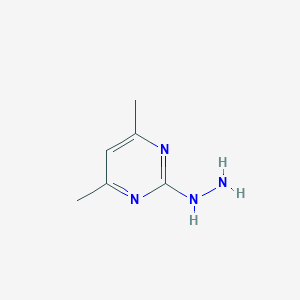
![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)
